

Application Notes: Synthesis of Bioactive Molecules Using 2-Methoxy-4-methyl-5-nitropyridine

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Compound of Interest

Compound Name: 2-Methoxy-4-methyl-5-nitropyridine

Cat. No.: B1581767

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Abstract

This technical guide provides a comprehensive overview of the synthetic utility of **2-Methoxy-4-methyl-5-nitropyridine** (CAS No. 6635-90-1), a versatile heterocyclic building block in medicinal chemistry. We delve into its chemical reactivity, focusing on the strategic manipulation of its functional groups to access complex bioactive scaffolds. Detailed, field-proven protocols for key transformations, including the reduction of the nitro group and subsequent construction of a pyrido[2,3-d]pyrimidine core, are presented. This scaffold is a cornerstone in the development of various kinase inhibitors. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic campaigns.

Introduction: The Strategic Value of 2-Methoxy-4-methyl-5-nitropyridine in Drug Discovery

The pyridine ring is a privileged scaffold in drug design, present in a significant percentage of FDA-approved pharmaceuticals.^[1] Its derivatives, particularly nitropyridines, serve as crucial intermediates for creating diverse molecular architectures.^{[1][2]} **2-Methoxy-4-methyl-5-nitropyridine** has emerged as a particularly valuable building block due to the specific arrangement and electronic nature of its substituents.

The electron-withdrawing nitro group at the 5-position significantly influences the reactivity of the pyridine core, making it amenable to various chemical transformations.^[2] This activation is pivotal for subsequent synthetic elaborations. The methoxy group at the 2-position and the methyl group at the 4-position offer additional points for modification or can sterically and electronically influence reaction outcomes.

This guide will focus on two primary transformations that unlock the potential of this reagent:

- Reduction of the 5-nitro group to the corresponding amine, which serves as a key nucleophile for subsequent ring-forming reactions.
- Construction of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine scaffold, which is prevalent in a variety of kinase inhibitors targeting signaling pathways implicated in diseases like cancer.^[3]

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of **2-Methoxy-4-methyl-5-nitropyridine** is fundamental to its effective application.

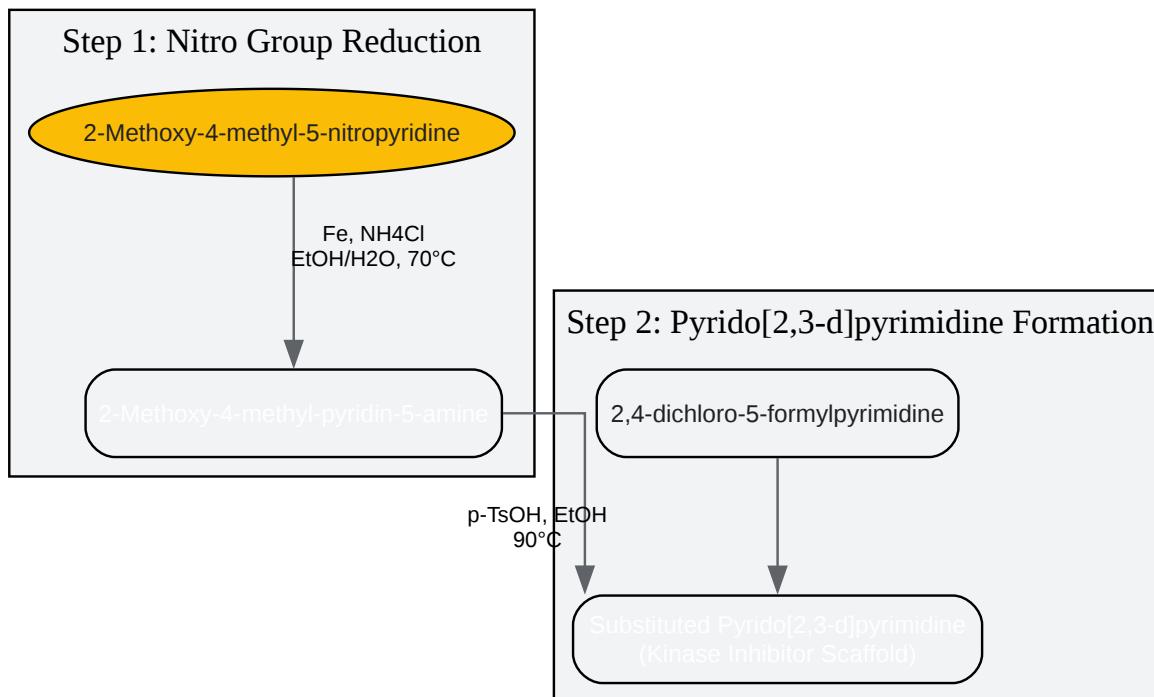
Property	Value	Source
CAS Number	6635-90-1	[4]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[4]
Molecular Weight	168.15 g/mol	[4]
Appearance	Off-white to yellow crystalline powder	Chem-Impex
Melting Point	70-72 °C	[4]

The reactivity of this molecule is dominated by the interplay of its functional groups. The nitro group strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), although the methoxy group is a relatively poor leaving group compared to a halide.^[5] The most synthetically valuable transformation is the reduction of the nitro group to an amine (2-Methoxy-4-methyl-pyridin-5-amine). This

transformation converts the electron-withdrawing nitro group into a strongly electron-donating and nucleophilic amino group, fundamentally altering the reactivity of the pyridine ring and enabling its use in condensation and cyclization reactions.

Core Synthetic Workflow: From Nitropyridine to a Bioactive Scaffold

The following workflow illustrates the strategic conversion of **2-Methoxy-4-methyl-5-nitropyridine** into a representative bioactive core structure, a substituted pyrido[2,3-d]pyrimidine. This class of compounds is known to exhibit kinase inhibitory activity.[3][6]



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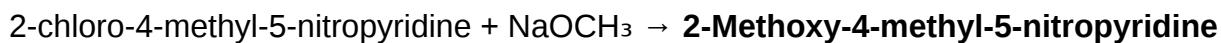
Caption: General workflow for the synthesis of a pyrido[2,3-d]pyrimidine scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine

This protocol describes the synthesis of the starting material from its chlorinated precursor, a common route for accessing 2-methoxypyridines.[\[4\]](#)

Reaction Scheme:



Materials:

- 2-chloro-4-methyl-5-nitropyridine (1.0 eq)
- Sodium metal (3.8 eq)
- Absolute Methanol
- Ethyl Acetate
- Water
- Concentrated HCl
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Prepare a solution of sodium methoxide by carefully dissolving sodium (2.30 g, 100 mmol) in absolute methanol (75 ml) at 0 °C with stirring.
- In a separate flask, dissolve 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml).
- Add the solution of 2-chloro-4-methyl-5-nitropyridine dropwise to the sodium methoxide solution at 0 °C.

- After the addition is complete, allow the dark-colored solution to warm to room temperature and stir for 30 minutes.
- Concentrate the reaction mixture to a solid residue under reduced pressure.
- Dissolve the solid in water (25 ml) and adjust the pH to 6 with concentrated HCl.
- Extract the aqueous mixture with ethyl acetate (2 x 25 ml).
- Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the product.

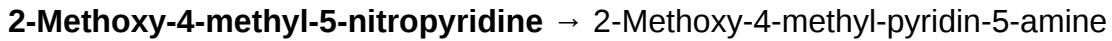
Expected Results:

- Yield: ~98%^[4]
- Appearance: Orange solid^[4]
- ¹H NMR (DMSO-d₆): δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H)^[4]

Protocol 2: Reduction of 2-Methoxy-4-methyl-5-nitropyridine to 2-Methoxy-4-methyl-pyridin-5-amine

This protocol details the crucial reduction of the nitro group to an amine, which is a gateway to further derivatization. The use of iron powder and ammonium chloride is a common and effective method for this transformation, offering good yields and functional group tolerance.^[3]

Reaction Scheme:



Materials:

- **2-Methoxy-4-methyl-5-nitropyridine** (1.0 eq)
- Iron powder (Fe, ~5.0 eq)
- Ammonium chloride (NH₄Cl, ~4.0 eq)

- Ethanol (EtOH)
- Water
- Ethyl Acetate
- Saturated Sodium Bicarbonate solution
- Brine

Procedure:

- To a round-bottom flask, add **2-Methoxy-4-methyl-5-nitropyridine** (1.0 eq), ethanol, and water in a 4:1 ratio.
- Add iron powder (~5.0 eq) and ammonium chloride (~4.0 eq) to the mixture.
- Heat the reaction mixture to 70 °C and stir vigorously for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.
- Combine the filtrate and washings. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The product can be purified by column chromatography on silica gel if necessary.

Expected Results:

- Yield: Typically >80%
- Appearance: Solid, color may vary from off-white to brown.

Protocol 3: Synthesis of a Substituted Pyrido[2,3-d]pyrimidine Scaffold

This protocol exemplifies the condensation of the newly formed aminopyridine with a suitable pyrimidine derivative to construct the bioactive pyrido[2,3-d]pyrimidine core. This type of reaction is frequently used in the synthesis of kinase inhibitors.[3][6]

Reaction Scheme:

2-Methoxy-4-methyl-pyridin-5-amine + 2,4-dichloro-5-formylpyrimidine → Substituted Pyrido[2,3-d]pyrimidine

Materials:

- 2-Methoxy-4-methyl-pyridin-5-amine (1.0 eq)
- 2,4-dichloro-5-formylpyrimidine (1.0 eq)
- p-Toluenesulfonic acid (p-TsOH, catalytic amount)
- Ethanol (EtOH)
- Triethylamine (TEA) or Potassium Carbonate (K_2CO_3)

Procedure:

- In a round-bottom flask, dissolve 2-Methoxy-4-methyl-pyridin-5-amine (1.0 eq) and 2,4-dichloro-5-formylpyrimidine (1.0 eq) in ethanol.
- Add a catalytic amount of p-toluenesulfonic acid.
- Heat the reaction mixture to 90 °C and stir for 3-5 hours, monitoring by TLC.
- Upon completion of the condensation, cool the mixture to room temperature.
- Add a base such as triethylamine or potassium carbonate to neutralize the acid and facilitate the final cyclization and aromatization.

- Stir at room temperature or gently heat as needed until the cyclized product is formed (monitor by TLC).
- Cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the desired pyrido[2,3-d]pyrimidine.

Expected Results:

- Yields for this type of condensation can be moderate to good, depending on the specific substrates.
- The final product will be a solid, and its structure can be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Mechanistic Insights

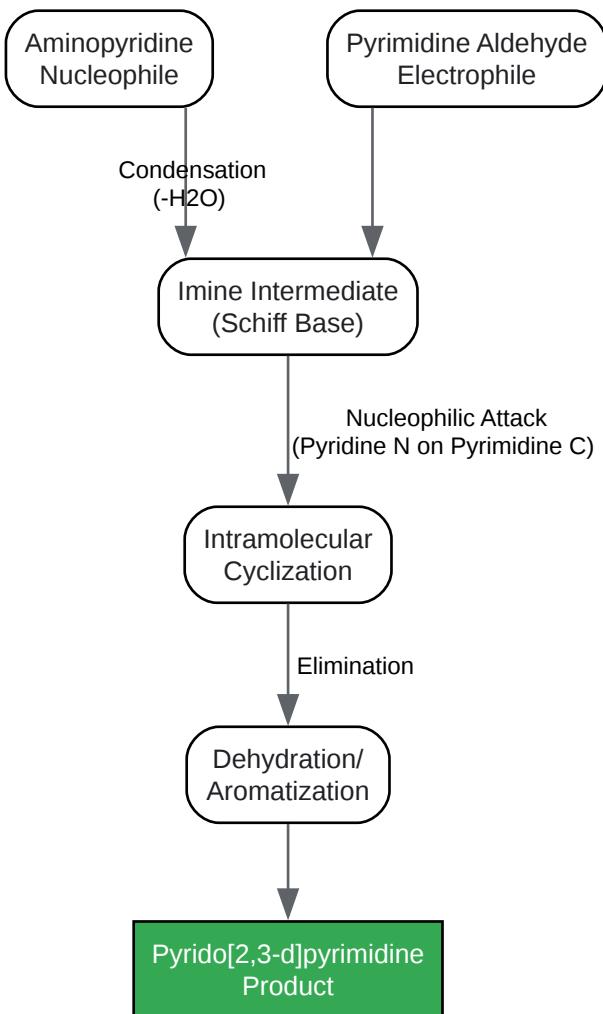
A deeper understanding of the reaction mechanisms allows for better optimization and troubleshooting.

Nitro Group Reduction

The reduction of the nitro group with iron in the presence of an acid or an ammonium salt is a heterogeneous reaction. The iron metal acts as the reducing agent, transferring electrons to the nitro group. The acidic medium (generated from NH_4Cl hydrolysis) provides protons for the formation of water as a byproduct. The overall reaction involves a stepwise reduction from the nitro group ($-\text{NO}_2$) to the nitroso ($-\text{NO}$), then to the hydroxylamino ($-\text{NHOH}$), and finally to the amino group ($-\text{NH}_2$).

Pyrido[2,3-d]pyrimidine Formation

This reaction is a classic example of a condensation-cyclization sequence.



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Caption: Key steps in the formation of the pyrido[2,3-d]pyrimidine ring system.

- Condensation: The nucleophilic 5-amino group of the pyridine attacks the electrophilic aldehyde carbon of the pyrimidine, forming a carbinolamine intermediate which then dehydrates to form an imine (Schiff base).
- Intramolecular Cyclization: The pyridine ring nitrogen then acts as a nucleophile, attacking one of the chlorinated carbons on the pyrimidine ring in an intramolecular SNAr reaction.
- Aromatization: Subsequent elimination of HCl and tautomerization leads to the stable, aromatic pyrido[2,3-d]pyrimidine core.

Conclusion

2-Methoxy-4-methyl-5-nitropyridine is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The protocols detailed herein provide a reliable and efficient pathway from this starting material to a pyrido[2,3-d]pyrimidine scaffold, a key structural motif in modern drug discovery, particularly in the field of kinase inhibitors. The strategic reduction of the nitro group is the cornerstone of its synthetic utility, enabling access to a rich chemistry of subsequent transformations. Researchers in drug development are encouraged to explore the potential of this intermediate for the generation of novel and diverse compound libraries.

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